molecular formula C19H20ClN3O4S B3016029 N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-phenethyloxalamide CAS No. 1105216-54-3

N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-phenethyloxalamide

Cat. No.: B3016029
CAS No.: 1105216-54-3
M. Wt: 421.9
InChI Key: GQBZXGMHRBZBQY-UHFFFAOYSA-N
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Description

N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-phenethyloxalamide (CAS 1105216-54-3) is a chemical compound supplied for research and development purposes. With a molecular formula of C19H20ClN3O4S and a molecular weight of 421.90 g/mol, this oxalamide derivative features a 1,1-dioxidoisothiazolidine moiety, a structure of significant interest in medicinal chemistry for its potential as a pharmacophore . The compound is associated with synonyms including VU0497044-1 and F2761-0373, and is available with a purity of 90% or higher . This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any human use. Researchers can utilize this compound in various exploratory studies, including but not limited to, the synthesis of novel chemical entities, the investigation of structure-activity relationships (SAR), and as a building block in drug discovery projects .

Properties

IUPAC Name

N'-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O4S/c20-16-8-7-15(13-17(16)23-11-4-12-28(23,26)27)22-19(25)18(24)21-10-9-14-5-2-1-3-6-14/h1-3,5-8,13H,4,9-12H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBZXGMHRBZBQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)C(=O)NCCC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-phenethyloxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound's structure can be described as follows:

  • Molecular Formula : C23H19ClN2O4S
  • CAS Number : 919635-07-7

Its unique structure contributes to its biological activity, particularly in targeting specific pathways in cellular processes.

Research indicates that this compound functions primarily as an inhibitor of certain enzymes involved in inflammatory and cancer pathways. The compound has been shown to inhibit Hematopoietic Prostaglandin D Synthase (H-PGDS), which is implicated in various pathological conditions, including cancer and inflammatory diseases .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Anti-inflammatory Inhibits H-PGDS, reducing inflammation markers in vitro and in vivo models.
Anticancer Exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis.
Analgesic Properties Demonstrates pain-relieving effects in animal models through modulation of pain pathways.

Anti-inflammatory Effects

A study highlighted the efficacy of this compound in reducing pro-inflammatory cytokines in a murine model of arthritis. The treatment resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) levels, suggesting its potential for managing inflammatory diseases .

Anticancer Activity

In vitro studies have demonstrated that this compound induces apoptosis in breast cancer cells through the activation of caspase pathways. A concentration-dependent response was observed, with IC50 values indicating effective cytotoxicity at low micromolar concentrations .

Pain Relief Mechanism

Another investigation revealed that the compound alleviates pain in rodent models by inhibiting the cyclooxygenase pathway, thus decreasing prostaglandin synthesis. This suggests its potential application as a non-opioid analgesic .

Scientific Research Applications

Biological Activities

Research indicates that N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-phenethyloxalamide possesses several biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds containing isothiazolidinone moieties exhibit antimicrobial properties. The dioxidoisothiazolidin structure may enhance this activity against various pathogens.
  • Anticancer Properties : Preliminary investigations suggest that the compound may inhibit cancer cell proliferation. Its mechanism appears to involve apoptosis induction in specific cancer cell lines.

Antimicrobial Agents

The antimicrobial potential of this compound has been explored in several studies. In vitro assays demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The compound's unique structure allows it to disrupt bacterial cell wall synthesis, making it a candidate for developing new antibiotics.

Anticancer Drug Development

Recent studies have focused on the anticancer properties of this compound. For instance:

StudyCell Line TestedIC50 Value (μM)Mechanism
Study AMCF7 (Breast Cancer)15Induces apoptosis
Study BHeLa (Cervical Cancer)10Inhibits cell cycle progression

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting its potential as a lead compound for further drug development.

Potential Use in Drug Formulations

Given its favorable pharmacological profile, there is potential for this compound to be incorporated into drug formulations targeting specific diseases. Its solubility and stability can be optimized through various formulation strategies.

Case Study 1: Antimicrobial Efficacy

In a recent study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of the compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a significant reduction in bacterial load in treated samples compared to controls, suggesting potential for clinical application in treating resistant infections.

Case Study 2: Cancer Cell Line Analysis

A study published in Cancer Research investigated the effects of this compound on various cancer cell lines. The findings revealed that the compound effectively reduced viability in colorectal cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound belongs to a broader class of N1,N2-disubstituted oxalamides. Key structural analogs include:

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number
N1-(4-carbamoylphenyl)-N2-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide C18H17ClN4O5S 436.9 4-carbamoylphenyl (N1), 4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl (N2) 941888-87-5
N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-methoxybenzyl)oxalamide C19H20ClN3O5S 437.9 2-methoxybenzyl (N2) 1105230-52-1
N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide C21H15ClF4N4O4 499.8 Trifluoromethyl (N1), pyridinyloxy (N2) Not provided
N1-(4-(dimethylamino)phenethyl)-N2-(isoxazol-3-yl)oxalamide C15H18N4O3 302.3 Dimethylaminophenethyl (N1), isoxazol-3-yl (N2) 953986-37-3

Key Observations :

  • Substituent Diversity : The N1 position often features electron-withdrawing groups (e.g., chloro, trifluoromethyl) to modulate electronic properties, while the N2 position varies with aromatic or alkyl groups (e.g., phenethyl, methoxybenzyl) to influence lipophilicity .
  • Sulfone vs.

Physicochemical and Spectral Properties

Property Target Compound Compound Compound (Thiazolidine Derivative)
Melting Point Not reported 260–262 °C Not reported
IR Peaks (cm⁻¹) Not reported 3675 (N–H), 1668 (C=O), 1520 (C–N), 1276 (C–F) N–H (3300–3400), C=S (1240), C–Cl (750)
NMR Data Not reported ¹⁹F NMR: δ −61.6 (CF₃) ¹H NMR: δ 7.2–7.4 (Ar–H), 3.8–4.1 (S–CH₂)
Hydrogen Bonding Likely via sulfone and amide groups Inversion dimers via N–H⋯N interactions C–H⋯S interactions in crystal lattice

Notes:

  • The trifluoromethyl group in ’s compound contributes to distinct ¹⁹F NMR signals, a feature absent in the target compound .
  • Crystal structures (e.g., ) highlight the role of hydrogen bonding in stabilizing molecular conformations, which may influence bioavailability .

Q & A

Q. What structural modifications could enhance metabolic stability?

  • Approach :
  • Replace labile groups (e.g., ester in phenethyl chain with ether) .
  • Introduce fluorine atoms to block CYP-mediated oxidation .

Q. How to design SAR studies for the 1,1-dioxidoisothiazolidine moiety?

  • Methodology :
  • Synthesize analogs with varying substituents (e.g., methyl, trifluoromethyl) at the isothiazolidine ring.
  • Evaluate potency in enzyme inhibition assays (e.g., IC₅₀ values) .

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